Zolpidem-d6 6-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zolpidem-d6 6-Carboxylic Acid is a chemical compound that is widely used in scientific research for its unique properties. It is a deuterated analog of zolpidem, which is a sedative-hypnotic drug used to treat insomnia. Zolpidem-d6 6-Carboxylic Acid is used as a reference standard in pharmacological studies, drug metabolism studies, and forensic toxicology.
Mechanism Of Action
The mechanism of action of Zolpidem-d6 6-Carboxylic Acid is similar to that of zolpidem. It acts on the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. Zolpidem-d6 6-Carboxylic Acid enhances the binding of GABA to the receptor, which leads to the inhibition of neuronal activity and the induction of sleep.
Biochemical and Physiological Effects
Zolpidem-d6 6-Carboxylic Acid has been shown to have similar biochemical and physiological effects as zolpidem. It induces sleep and reduces the time to fall asleep. It also increases the duration of sleep and improves the quality of sleep. Zolpidem-d6 6-Carboxylic Acid has minimal effects on the respiratory system and does not cause significant changes in heart rate or blood pressure.
Advantages And Limitations For Lab Experiments
Zolpidem-d6 6-Carboxylic Acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and affordable. However, there are some limitations to its use. Zolpidem-d6 6-Carboxylic Acid is not a perfect analog of zolpidem and may not fully replicate its pharmacological effects. It may also have different metabolic pathways and clearance rates than zolpidem, which may affect the interpretation of results.
Future Directions
For research include investigating the effects of zolpidem in different populations and in combination with other drugs.
Synthesis Methods
The synthesis of Zolpidem-d6 6-Carboxylic Acid involves the reaction of zolpidem with deuterated acetic anhydride in the presence of a deuterated catalyst. The reaction results in the replacement of six hydrogen atoms in zolpidem with deuterium atoms, which leads to the formation of Zolpidem-d6 6-Carboxylic Acid. The purity of the compound is determined by high-performance liquid chromatography (HPLC).
Scientific Research Applications
Zolpidem-d6 6-Carboxylic Acid is used as a reference standard in pharmacological studies to determine the metabolism and pharmacokinetics of zolpidem. It is also used in forensic toxicology to detect the presence of zolpidem in biological samples. Zolpidem-d6 6-Carboxylic Acid is also used in drug discovery and development to identify new drug targets and to optimize drug efficacy and safety.
properties
IUPAC Name |
3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-4-6-13(7-5-12)18-15(10-17(23)21(2)3)22-11-14(19(24)25)8-9-16(22)20-18/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUGIBAONXDHRM-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)O)CC(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C(=O)O)C3=CC=C(C=C3)C)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676198 |
Source
|
Record name | 3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zolpidem-d6 6-Carboxylic Acid | |
CAS RN |
1190014-62-0 |
Source
|
Record name | 3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.